2-Bromo-1,4-dichloro-3-fluorobenzene
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Overview
Description
2-Bromo-1,4-dichloro-3-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F and a molecular weight of 243.89 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-1,4-dichloro-3-fluorobenzene is the benzene ring . The benzene ring is a key structural component of many organic molecules and plays a crucial role in chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Its physical properties such as boiling point (2330±350 °C) and density (1823±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it has been reported that spillage is unlikely to penetrate soil, and the compound evaporates slowly .
Preparation Methods
The synthesis of 2-Bromo-1,4-dichloro-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1,4-dichloro-3-fluorobenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid or carbon tetrachloride to facilitate the reaction.
Industrial production methods may involve multi-step synthesis starting from readily available precursors. For example, the process might begin with the chlorination and fluorination of benzene, followed by bromination to introduce the bromine atom at the desired position .
Chemical Reactions Analysis
2-Bromo-1,4-dichloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where other electrophiles replace one of the halogen atoms.
Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include bromine, chlorine, fluorine, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Scientific Research Applications
2-Bromo-1,4-dichloro-3-fluorobenzene is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Development: It is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Chemical Research: Researchers use this compound to study reaction mechanisms and develop new synthetic methodologies.
Comparison with Similar Compounds
2-Bromo-1,4-dichloro-3-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-2,5-dichloro-3-fluorobenzene: Similar in structure but with different positions of the halogen atoms.
3,4-Dichlorobenzyl bromide: Contains bromine and chlorine atoms but lacks fluorine.
1-Bromo-2-chloro-4-fluorobenzene: Another halogenated benzene with a different substitution pattern.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which can lead to distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2-bromo-1,4-dichloro-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMUZZZXQHIAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742961 |
Source
|
Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-32-9 |
Source
|
Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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